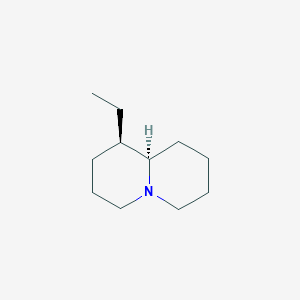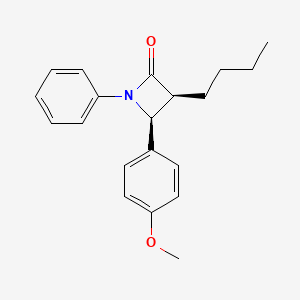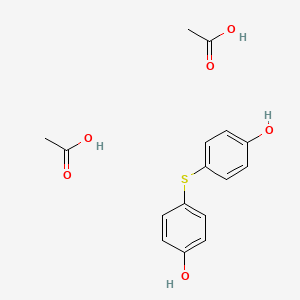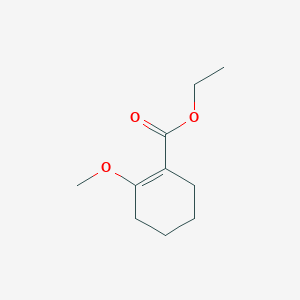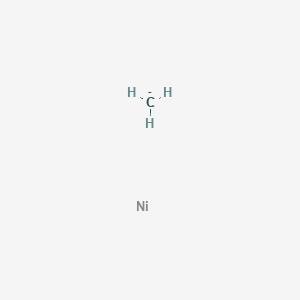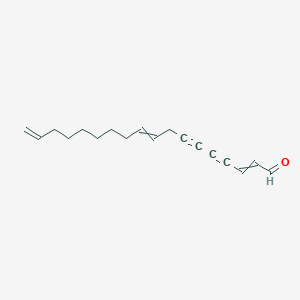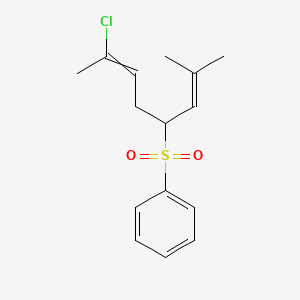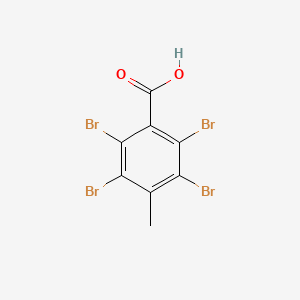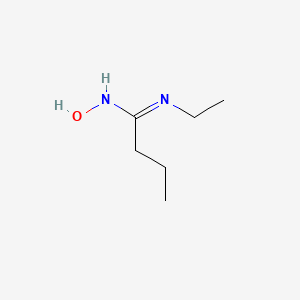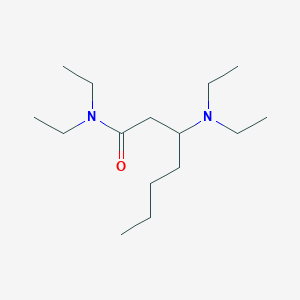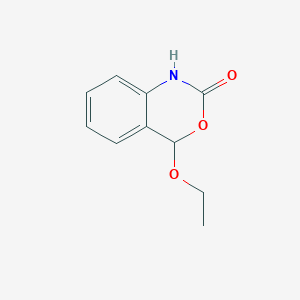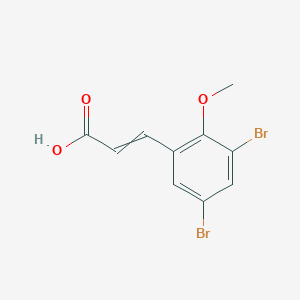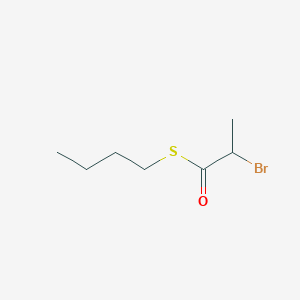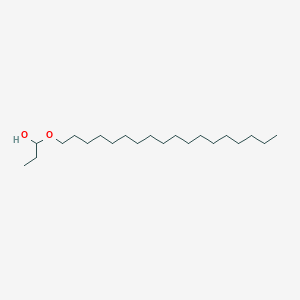
1-(Octadecyloxy)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Octadecyloxy)propan-1-OL is an organic compound characterized by a long alkyl chain attached to a propanol backbone. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Octadecyloxy)propan-1-OL can be synthesized through the etherification of 1-propanol with octadecyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Octadecyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Octadecyloxy)propan-1-OL finds applications in various fields:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the formulation of liposomes for drug delivery.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism by which 1-(Octadecyloxy)propan-1-OL exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the hydroxyl group interacts with hydrophilic substances, stabilizing emulsions and enhancing solubility.
Comparación Con Compuestos Similares
Octadecanol: Similar long alkyl chain but lacks the propanol backbone.
1-Propanol: Shares the propanol backbone but lacks the long alkyl chain.
Cetyl Alcohol: Another long-chain alcohol with similar surfactant properties.
Uniqueness: 1-(Octadecyloxy)propan-1-OL is unique due to its combination of a long alkyl chain and a propanol backbone, providing both hydrophobic and hydrophilic interactions, making it a versatile surfactant.
Propiedades
Número CAS |
63103-90-2 |
|---|---|
Fórmula molecular |
C21H44O2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1-octadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h21-22H,3-20H2,1-2H3 |
Clave InChI |
ZWNABPXJDWYWAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
